1,1-Cyclobutanedicarboxylic acid

Catalog No.
S594059
CAS No.
5445-51-2
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclobutanedicarboxylic acid

CAS Number

5445-51-2

Product Name

1,1-Cyclobutanedicarboxylic acid

IUPAC Name

cyclobutane-1,1-dicarboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)

InChI Key

CCQPAEQGAVNNIA-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)C(=O)O

Synonyms

1,1-Cyclobutanedicarboxylic acid

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O
  • Organic synthesis

    1,1-Cyclobutanedicarboxylic acid serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products. Its unique four-membered ring structure can be incorporated into various organic scaffolds, leading to diverse functionalities and properties [].

  • Material science

    Research explores the use of 1,1-cyclobutanedicarboxylic acid in the development of novel materials with specific properties. For instance, its derivatives can be employed as crosslinking agents in the synthesis of polymers with enhanced thermal stability and mechanical strength [].

  • Biomedical research

    Studies investigate the potential applications of 1,1-cyclobutanedicarboxylic acid derivatives in medicinal chemistry. By modifying the molecule's structure, researchers aim to develop compounds with specific biological activities, such as enzyme inhibition or receptor targeting [].

1,1-Cyclobutanedicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol. It is also known as cyclobutane-1,1-dicarboxylic acid and features two carboxylic acid groups attached to a cyclobutane ring. The compound is characterized by its colorless appearance and is classified as a dicarboxylic acid, which plays a significant role in various

  • Decarboxylation: This reaction involves the removal of a carboxyl group, leading to the formation of cyclobutanecarboxylic acid. This process is often facilitated by heating or the presence of certain catalysts .
  • Esterification: The compound can react with alcohols to form esters, which are useful in various applications including solvents and plasticizers.
  • Reduction: 1,1-Cyclobutanedicarboxylic acid can be reduced to yield cyclobutane derivatives, which may have different biological and chemical properties.

Several methods exist for synthesizing 1,1-cyclobutanedicarboxylic acid:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing carboxylic acid groups.
  • Decarboxylation of Cyclobutanecarboxylic Acid: As previously mentioned, heating cyclobutanecarboxylic acid leads to the formation of 1,1-cyclobutanedicarboxylic acid .
  • Chemical Synthesis from Simple Precursors: Starting from simpler organic compounds through multi-step synthetic routes can also yield this dicarboxylic acid.

1,1-Cyclobutanedicarboxylic acid has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: The compound is used in laboratories for studying reaction mechanisms involving dicarboxylic acids.
  • Polymer Chemistry: It may be employed in the production of polymers or copolymers due to its functional groups.

Several compounds share structural similarities with 1,1-cyclobutanedicarboxylic acid. Here are some notable examples:

Compound NameFormulaUnique Features
Cyclobutane-1-carboxylic AcidC₄H₆O₂Contains one carboxyl group; simpler structure.
Succinic AcidC₄H₆O₄A linear dicarboxylic acid; widely used in biochemistry.
Maleic AcidC₄H₄O₄Unsaturated dicarboxylic acid; used in polymer production.
Fumaric AcidC₄H₄O₄Geometric isomer of maleic acid; involved in metabolic pathways.

Uniqueness

The uniqueness of 1,1-cyclobutanedicarboxylic acid lies in its cyclic structure combined with two carboxyl groups, providing distinct reactivity patterns not observed in linear dicarboxylic acids like succinic or maleic acids. Its cyclic form may lead to unique physical properties and reactivity that are advantageous in specific synthetic applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.4

Melting Point

157-161 ºC

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 58 of 59 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5445-51-2

Wikipedia

Cyclobutane-1,1-dicarboxylic acid

General Manufacturing Information

1,1-Cyclobutanedicarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15

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